2-Hydroxy-6-methoxypyridine

Description

BenchChem offers high-quality 2-Hydroxy-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

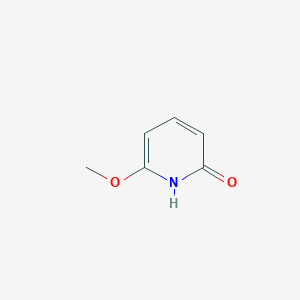

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXSUIQBIMPSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902919 | |

| Record name | NoName_3495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydroxy-6-methoxypyridine CAS number and properties

An In-depth Technical Guide to 2-Hydroxy-6-methoxypyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-6-methoxypyridine, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, tautomeric nature, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Core Identification and Physicochemical Properties

2-Hydroxy-6-methoxypyridine is a substituted pyridine derivative. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group, makes it a versatile intermediate in organic synthesis.

CAS Number : 22385-36-0[1]

Synonyms : 6-Methoxy-2(1H)-pyridinone, 6-Methoxypyridin-2(1H)-one, 6-Methoxy-2-pyridone[2]

The common synonyms highlight a crucial aspect of this molecule's chemistry: keto-enol tautomerism, which will be discussed in detail in the following section.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 2-Hydroxy-6-methoxypyridine.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically ≥95% | [1] |

| Solubility | Expected to have good solubility in polar organic solvents like methanol and ethanol due to the presence of polar hydroxyl and methoxy groups. |

Molecular Structure and Tautomerism: A Critical Consideration

A fundamental concept for any scientist working with this compound is its existence as a mixture of two tautomers in equilibrium: the aromatic hydroxy form (2-hydroxy-6-methoxypyridine) and the non-aromatic pyridone form (6-methoxy-2(1H)-pyridinone).

The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the hydroxy form may be slightly favored. However, in the solid state and in polar solvents, the pyridone tautomer is predominantly favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[3][4][5] This has significant implications for its reactivity and spectral characteristics. The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[4]

Caption: Tautomeric equilibrium of 2-Hydroxy-6-methoxypyridine.

Synthesis Protocols and Mechanistic Rationale

The synthesis of 2-Hydroxy-6-methoxypyridine can be achieved through several routes. A common and reliable method involves the hydrolysis of a 2-halopyridine precursor.

Example Protocol: Hydrolysis of 2-Chloro-6-methoxypyridine

This method is advantageous as the starting material, 2-chloro-6-methoxypyridine, is commercially available. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Caption: General workflow for the synthesis of 2-Hydroxy-6-methoxypyridine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in a suitable tertiary alcohol, such as tert-butanol.[6] Add an aqueous solution of a strong base, like sodium hydroxide (e.g., 2-3 eq).

-

Causality: The tertiary alcohol acts as a phase-transfer catalyst, facilitating the interaction between the organic substrate and the aqueous alkaline solution, which would otherwise be immiscible and react very slowly.[6]

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base by the slow addition of an acid, such as hydrochloric acid, until the solution is slightly acidic. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Applications in Research and Drug Development

The pyridine and pyridone scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] 2-Hydroxy-6-methoxypyridine serves as a valuable building block for creating more complex molecules with potential therapeutic activity.

Case Study: Synthesis of γ-Secretase Modulators for Alzheimer's Disease

A notable application is in the development of γ-secretase modulators (GSMs), which are being investigated as potential treatments for Alzheimer's disease. In this context, the methoxypyridine motif has been shown to improve the activity and solubility of drug candidates.

The synthesis of these complex molecules often involves coupling the 2-Hydroxy-6-methoxypyridine core with other heterocyclic systems. The hydroxyl/pyridone group provides a reactive handle for such transformations.

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-Hydroxy-6-methoxypyridine. While specific toxicity data for this compound is limited, data from structurally related compounds suggest the following precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly.[8]

-

Hazards: Expected to cause skin and eye irritation. May cause respiratory irritation.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.

- Synchem. (n.d.). 2-Hydroxy-6-methoxypyridine.

- RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines.

-

NIH National Library of Medicine. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2-Hydroxy-6-methylpyridine, 97 | 128740-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

-

NIH National Library of Medicine. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

-

NIH National Library of Medicine. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Generation of Quality Hit Matter for Successful Drug Discovery Projects. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 2-HYDROXY-6-METHOXYPYRIDINE CAS#: 22385-36-0 [amp.chemicalbook.com]

- 3. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. 2-ヒドロキシ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Hydroxy-6-methoxypyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Hydroxy-6-methoxypyridine: Structure, Tautomerism, Synthesis, and Applications in Drug Discovery

Introduction

2-Hydroxy-6-methoxypyridine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine, it belongs to a class of compounds that are integral to the structure of numerous pharmaceuticals and bioactive molecules. Its unique electronic and structural properties, governed by the interplay of the hydroxyl and methoxy substituents, make it a versatile intermediate. This guide provides a comprehensive technical overview of its chemical structure, with a particular focus on the critical concept of pyridone-pyridol tautomerism. Furthermore, it details a representative synthetic protocol, a self-validating characterization workflow, and explores its applications as a key scaffold in modern drug development programs.

Chemical Identity and Molecular Structure

A thorough understanding of 2-Hydroxy-6-methoxypyridine begins with its fundamental chemical identity and the nuanced aspects of its molecular structure.

IUPAC Nomenclature and Synonyms

The formal naming and identification of this compound are crucial for unambiguous scientific communication.

-

Preferred IUPAC Name: 6-Methoxy-2(1H)-pyridinone

-

Other Names: 2-Hydroxy-6-methoxypyridine, 6-Methoxypyridin-2-ol, 6-Methoxy-2-pyridone[1]

-

Molecular Formula: C₆H₇NO₂[2]

-

Molecular Weight: 125.13 g/mol [2]

Chemical Structure and Tautomerism

Like many 2-hydroxypyridines, this molecule does not exist as a single static structure but as a dynamic equilibrium between two tautomeric forms: the pyridol form and the pyridone form.[3][4]

-

2-Hydroxy-6-methoxypyridine (Pyridol Form): An aromatic heterocyclic alcohol.

-

6-Methoxy-2(1H)-pyridinone (Pyridone Form): A cyclic amide (lactam).

The equilibrium between these two forms is a pivotal characteristic of the molecule. Experimental evidence from UV, IR, and NMR spectroscopy, as well as theoretical calculations, indicates that the pyridone form is overwhelmingly favored in most conditions, particularly in the solid state and in polar solvents.[3][5][6] This preference is attributed to the greater stability conferred by the amide resonance and the potential for strong intermolecular hydrogen bonding in the pyridone dimer form, which outweighs the aromatic stabilization of the pyridol form.[6][7]

Sources

- 1. 2-HYDROXY-6-METHOXYPYRIDINE CAS#: 22385-36-0 [amp.chemicalbook.com]

- 2. synchem.de [synchem.de]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic Characterization of 2-Hydroxy-6-methoxypyridine: An In-depth Technical Guide

Introduction

2-Hydroxy-6-methoxypyridine, also known as 6-methoxypyridin-2(1H)-one, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and understanding the electronic environment of a molecule.

Molecular Structure and Tautomerism

2-Hydroxy-6-methoxypyridine can exist in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. In the solid state and in polar solvents, the pyridone form is generally favored due to amide resonance and intermolecular hydrogen bonding.[1] This guide will focus on the spectroscopic characterization of the predominant 6-methoxy-2(1H)-pyridinone tautomer.

Caption: Tautomeric equilibrium of 2-hydroxy-6-methoxypyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of 2-hydroxy-6-methoxypyridine is expected to show signals corresponding to the three aromatic protons and the methoxy group protons.

Predicted ¹H NMR Spectrum of 2-Hydroxy-6-methoxypyridine

Based on the analysis of analogous compounds, the following ¹H NMR spectral data can be predicted for 2-hydroxy-6-methoxypyridine in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.3 - 7.5 | Triplet (t) | J(H4,H3) ≈ 7-8, J(H4,H5) ≈ 7-8 | 1H |

| H-3 | ~6.1 - 6.3 | Doublet (d) | J(H3,H4) ≈ 7-8 | 1H |

| H-5 | ~6.0 - 6.2 | Doublet (d) | J(H5,H4) ≈ 7-8 | 1H |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |

| -NH | ~12 - 14 | Broad Singlet (br s) | - | 1H |

Interpretation and Causality

The chemical shifts of the pyridine ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The proton at the H-4 position is expected to be the most deshielded among the ring protons due to its para-relation to the methoxy group and meta to the carbonyl. The protons at H-3 and H-5 will be more shielded. The methoxy group protons will appear as a characteristic singlet in the range of 3.8-4.0 ppm.[2] The amide proton (-NH) is expected to be significantly deshielded and may appear as a broad singlet at a high chemical shift, though its observation can be solvent-dependent.

For comparison, the experimental ¹H NMR data for 2-hydroxy-6-methylpyridine in CDCl₃ shows the methyl protons at ~2.3 ppm and the ring protons at approximately 7.3, 6.4, and 6.0 ppm.[3] The replacement of the methyl group with a more electron-donating methoxy group is expected to cause a slight upfield shift of the ring protons.

Caption: Predicted ¹H NMR assignments for 2-hydroxy-6-methoxypyridine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum of 2-hydroxy-6-methoxypyridine is expected to show six distinct signals.

Predicted ¹³C NMR Spectrum of 2-Hydroxy-6-methoxypyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160 - 165 |

| C-6 | ~150 - 155 |

| C-4 | ~135 - 140 |

| C-3 | ~110 - 115 |

| C-5 | ~105 - 110 |

| -OCH₃ | ~50 - 55 |

Interpretation and Causality

The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at a very high chemical shift. The C-6 carbon, attached to both the nitrogen and the methoxy group, will also be significantly deshielded. The C-4 carbon will be more deshielded than C-3 and C-5. The methoxy carbon will have a characteristic chemical shift in the range of 50-55 ppm.[4]

In comparison, the ¹³C NMR spectrum of 2-methoxypyridine shows the methoxy carbon at around 53 ppm and the carbon attached to the methoxy group at approximately 164 ppm.[4] The presence of the carbonyl group in 2-hydroxy-6-methoxypyridine will influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectrum of 2-Hydroxy-6-methoxypyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Interpretation and Causality

The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch between 1640 and 1680 cm⁻¹. A broad N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. A strong C-O stretching band for the methoxy group is also anticipated around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum of 2-Hydroxy-6-methoxypyridine

The molecular formula of 2-hydroxy-6-methoxypyridine is C₆H₇NO₂. The molecular weight is 125.13 g/mol .[5]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 125.

-

Key Fragmentation Patterns:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 110.

-

Loss of formaldehyde (CH₂O) from the methoxy group to give a fragment at m/z = 95.

-

Loss of carbon monoxide (CO) from the pyridone ring to give a fragment at m/z = 97.

-

Caption: Predicted fragmentation pathway for 2-hydroxy-6-methoxypyridine.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, expert-driven overview of the expected spectroscopic characteristics of 2-hydroxy-6-methoxypyridine. While experimental data for this specific compound is not widely available, the predictions based on fundamental principles and analysis of analogous compounds offer a robust framework for its identification and characterization. This information is intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

-

PubChem. 2-Methoxypyridine. [Link]

-

NIST WebBook. Pyridine, 2-methoxy-. [Link]

-

SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 3-Methoxy-2(1H)-pyridone. [Link]

-

Wikipedia. 2-Pyridone. [Link]

Sources

- 1. Pyridine, 2-methoxy- [webbook.nist.gov]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 5. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]

2-Hydroxy-6-methoxypyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-6-methoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. 2-Hydroxy-6-methoxypyridine is a heterocyclic scaffold of significant interest, appearing in molecules designed to modulate complex biological targets.[1] Its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Hydroxy-6-methoxypyridine, detailed protocols for its experimental determination, and practical insights for its application in a research and development setting.

Introduction: The Strategic Importance of Solubility Data

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[2][3] The strategic placement of functional groups, such as hydroxyl (-OH) and methoxy (-OCH3), dramatically alters the molecule's physicochemical properties, including its solubility. For 2-Hydroxy-6-methoxypyridine, these properties are critical. Poor solubility can hinder reaction kinetics, complicate purification processes like crystallization, and create significant challenges in developing viable drug formulations. Conversely, a well-characterized solubility profile enables chemists and formulation scientists to make informed decisions, accelerating the development timeline. The insertion of a methoxypyridine motif, for instance, has been shown to improve critical properties like solubility in certain drug candidates.[1]

This document serves as a technical guide for professionals, moving beyond simple data points to explain the underlying chemical principles and provide robust, field-proven methodologies for solubility determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] The molecular structure of 2-Hydroxy-6-methoxypyridine offers key insights into its expected behavior.

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the aromatic ring makes pyridine a polar molecule.[5]

-

Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (from the hydrogen) and acceptor (via the oxygen lone pairs).

-

Methoxy Group (-OCH3): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor. It is less polar than the hydroxyl group but still contributes to the molecule's overall polarity.

The presence of both hydrogen bond donating and accepting groups suggests that 2-Hydroxy-6-methoxypyridine will exhibit favorable solubility in solvents capable of hydrogen bonding.

Tautomerism: The Pyridine-Pyridone Equilibrium

A critical feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly dependent on the solvent environment. The pyridone tautomer is significantly more polar and zwitterionic in character, which can influence its solubility profile. While the methoxy group at the 6-position will influence the equilibrium, this fundamental property must be considered when interpreting solubility data.

Predicted Solubility Across Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with both the hydroxyl and methoxy groups of the solute.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is expected. These solvents can accept hydrogen bonds from the solute's hydroxyl group and participate in strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. The large energy penalty required to break the strong intermolecular hydrogen bonds of the solid solute cannot be compensated by the weak van der Waals interactions with these solvents.[7]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical data is essential for definitive decision-making. The equilibrium (or thermodynamic) solubility is the most reliable measure, representing the true saturation point of a solute in a solvent at a given temperature and pressure.[4] The Shake-Flask Method is the gold standard for this determination.[8]

The Equilibrium Shake-Flask Protocol

This protocol is designed as a self-validating system to ensure that true equilibrium is achieved and accurately measured.

Objective: To determine the concentration of 2-Hydroxy-6-methoxypyridine in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

2-Hydroxy-6-methoxypyridine (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Hydroxy-6-methoxypyridine to a pre-weighed vial. An excess is critical to ensure a saturated solution is formed. Record the exact mass. Add a precise volume (e.g., 2.0 mL) of the chosen solvent.

-

Rationale: Using an excess of solid ensures that the dissolution process reaches its natural limit (saturation) at the given temperature.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours.

-

Rationale: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.[7]

-

-

Phase Separation: Remove the vials and let them stand for at least 1 hour to allow undissolved solids to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Rationale: It is absolutely essential that the sample taken for analysis contains only the dissolved solute. Any suspended microparticles will lead to an overestimation of solubility.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a series of precise dilutions of the filtrate with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Rationale: Filtration provides a final, robust step to remove any remaining solid particles. Dilution is necessary for accurate quantification, as the detector response of most analytical instruments is only linear over a specific concentration range.

-

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Rationale: A pre-calibrated instrument using a standard curve of known concentrations of 2-Hydroxy-6-methoxypyridine ensures the accuracy and traceability of the final measurement.

-

Illustrative Solubility Profile

| Solvent Class | Solvent | Polarity Index | Expected Solubility ( g/100 mL at 25°C) | Key Intermolecular Forces |

| Polar Protic | Methanol | 5.1 | > 10 | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |

| Ethanol | 4.3 | > 10 | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole | |

| Water | 9.0 | ~ 1-5 | Hydrogen Bonding, potential for pyridone tautomer | |

| Polar Aprotic | DMSO | 7.2 | > 10 | Hydrogen Bonding (Acceptor), Strong Dipole-Dipole |

| Acetonitrile | 5.8 | ~ 1-5 | Dipole-Dipole, Weak H-Bond Acceptor | |

| Low Polarity | Dichloromethane | 3.1 | < 1 | Dipole-Dipole |

| Nonpolar | Toluene | 2.4 | < 0.1 | van der Waals forces |

| Hexane | 0.1 | < 0.01 | van der Waals forces |

Discussion and Practical Implications

The solubility profile of 2-Hydroxy-6-methoxypyridine is dominated by its ability to form strong hydrogen bonds via its hydroxyl group.

-

For Synthesis: The high solubility in polar solvents like DMSO and DMF makes them excellent choices for reaction media, especially for nucleophilic substitution reactions. However, their high boiling points can complicate product isolation. Alcohols like methanol and ethanol are also good choices, offering easier removal post-reaction.

-

For Purification: The significant difference in solubility between polar and nonpolar solvents is highly advantageous for purification. Crystallization can be effectively achieved by dissolving the compound in a hot polar solvent (like ethanol or acetonitrile) and then either cooling it or adding a nonpolar anti-solvent (like hexane or toluene) to induce precipitation of the pure compound.

-

For Drug Formulation: For researchers in drug development, understanding the solubility in aqueous and co-solvent systems is paramount. The moderate aqueous solubility might necessitate formulation strategies such as pH adjustment (to ionize the molecule) or the use of co-solvents to achieve the desired concentration for preclinical studies.

Conclusion

2-Hydroxy-6-methoxypyridine possesses a nuanced solubility profile dictated by its polar functional groups and the potential for tautomerism. Its high solubility in polar protic and aprotic solvents, contrasted with its poor solubility in nonpolar media, provides clear strategic avenues for its use in synthesis and purification. This guide provides both the theoretical foundation to predict its behavior and a robust experimental protocol to quantify it, empowering researchers to leverage the unique properties of this valuable chemical entity in their scientific endeavors.

References

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Retrieved from a URL which is no longer available.[6]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link][8]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry. Retrieved from a URL which is no longer available.[9]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a URL which is no longer available.[10]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy. [Link][11]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a URL which is no longer available.[12]

-

ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link][13]

-

Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link][14]

-

National Institutes of Health. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from a URL which is no longer available.[1]

-

PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. [Link][15]

-

Anderson, B. D., & Conradi, R. A. (1985). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Journal of pharmaceutical sciences, 74(8), 815-823. [Link][16]

-

Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link][2]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link][3]

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Khan Academy [khanacademy.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methoxypyridine

This guide provides a comprehensive examination of the tautomeric equilibrium between 2-hydroxy-6-methoxypyridine and its corresponding keto form, 6-methoxy-2(1H)-pyridinone. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies for characterization and analysis.

Foundational Principles: The Significance of Pyridinone Tautomerism

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science.[1] In heterocyclic systems, the prototropic tautomerism of hydroxypyridines is of paramount importance. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyridinone (keto) form can dramatically alter a molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capacity, solubility, and, critically, its biological activity.[2]

For a molecule like 2-hydroxy-6-methoxypyridine, understanding this equilibrium is not merely an academic exercise. The dominant tautomer in a given environment dictates its shape, polarity, and the way it interacts with biological targets like enzymes and receptors. Therefore, a thorough characterization of this tautomeric landscape is a prerequisite for rational drug design and development.

The equilibrium is governed by a delicate balance of competing factors: the aromatic stabilization energy of the hydroxy form versus the stability conferred by the amide-like functionality and potent intermolecular hydrogen bonding in the pyridinone form.[3] As we will explore, this balance is exquisitely sensitive to the surrounding environment.

The 2-Hydroxy-6-methoxypyridine Equilibrium

The tautomeric relationship in 2-hydroxy-6-methoxypyridine involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. This establishes an equilibrium between the enol (2-hydroxy-6-methoxypyridine) and keto (6-methoxy-2(1H)-pyridinone) forms.

Caption: Tautomeric equilibrium of 2-hydroxy-6-methoxypyridine.

Electronic and Steric Influences

The methoxy (-OCH₃) group at the C6 position is a key modulator of this equilibrium. As an electron-donating group, it influences the electron density of the pyridine ring, which can affect the relative stabilities of the two tautomers. Computational studies on substituted pyridones show that electron-donating or -withdrawing groups can shift the equilibrium by altering the electronic character and aromaticity of the respective forms.[4]

The Decisive Role of the Environment

The most critical factor governing the position of the equilibrium is the environment—specifically, the solvent and the physical state (solution vs. solid).

-

In the Gas Phase and Non-Polar Solvents: In the absence of intermolecular interactions, the aromatic enol form is generally favored for 2-hydroxypyridine systems.[5] This preference is attributed to the preservation of the energetically favorable aromatic sextet of the pyridine ring.

-

In Polar Solvents: The equilibrium dramatically shifts toward the keto (pyridinone) tautomer in polar solvents like water, DMSO, or ethanol.[2] This is the result of two synergistic effects:

-

Dipole Moment: The keto tautomer possesses a significantly larger dipole moment than the enol form due to the alignment of the C=O and N-H bond dipoles.[2] Polar solvents preferentially solvate and stabilize this more polar species.

-

Hydrogen Bonding: Polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the N-H and C=O groups of the pyridinone, further stabilizing it over the enol form.[2]

-

-

In the Solid State: X-ray crystallographic studies of 2-pyridone and its derivatives consistently show that the keto form is overwhelmingly dominant in the solid state.[6][7] This is due to the formation of highly stable, centrosymmetric hydrogen-bonded dimers, a packing motif that provides substantial lattice energy.

Spectroscopic Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.[8][9]

-

¹H NMR: The most telling signals are the labile protons. The keto form will exhibit an N-H proton, typically as a broad signal between 10-13 ppm. The enol form will have an O-H proton, which is often broader and has a more variable chemical shift. The chemical shifts of the aromatic ring protons also differ significantly between the two forms due to the change in aromaticity.

-

¹³C NMR: This technique provides a definitive "smoking gun" for the presence of the keto tautomer. The carbonyl carbon (C=O) of the pyridinone form gives a characteristic resonance in the downfield region of the spectrum (typically δ > 160 ppm), an area where signals for aromatic carbons of the enol form are absent.

UV-Vis Absorption Spectroscopy

The distinct electronic systems of the tautomers give rise to different UV-Vis absorption profiles. The fully aromatic enol form typically exhibits a π-π* transition at a shorter wavelength, whereas the conjugated system of the keto form absorbs at a longer wavelength.[10] This solvatochromic behavior is a key diagnostic tool; as solvent polarity increases, the growth of the longer-wavelength band corresponding to the keto form can be monitored to quantify the equilibrium shift.[11][12]

Infrared (IR) Spectroscopy

In IR spectroscopy, the key diagnostic feature is the carbonyl stretch. The keto form displays a strong, characteristic C=O stretching vibration, typically in the 1640-1680 cm⁻¹ region.[13] The enol form, lacking this group, will instead show characteristic C=C and C=N stretching frequencies of the aromatic ring, along with a broad O-H stretch.

| Spectroscopic Method | Keto Tautomer (6-Methoxy-2(1H)-pyridinone) | Enol Tautomer (2-Hydroxy-6-methoxypyridine) |

| ¹H NMR (δ, ppm) | N-H: ~10-13 (broad); Ring protons shifted upfield | O-H: Variable (broad); Aromatic ring protons |

| ¹³C NMR (δ, ppm) | C=O: ~160-170 | C-OH: ~155-165 |

| IR (cm⁻¹) | Strong C=O stretch: ~1650-1670; N-H stretch | Broad O-H stretch; Aromatic C=C/C=N stretches |

| UV-Vis (λ_max) | Longer wavelength absorption band | Shorter wavelength absorption band |

Table 1: Summary of expected spectroscopic signatures for the tautomers of 2-hydroxy-6-methoxypyridine.

Experimental Protocol: Quantifying Tautomeric Equilibrium via UV-Vis Spectroscopy

This protocol provides a self-validating workflow for determining the tautomeric equilibrium constant (K_T) across a range of solvents. The causality behind using both "pure tautomer mimics" and a solvent series is to build a robust, cross-referenced dataset.

Objective

To determine the tautomeric equilibrium constant, K_T = [Keto]/[Enol], for 2-hydroxy-6-methoxypyridine in solvents of varying polarity.

Materials

-

2-Hydroxy-6-methoxypyridine

-

Model Compounds (for spectral reference):

-

Keto mimic: N-methyl-6-methoxy-2(1H)-pyridinone (locks the keto form)

-

Enol mimic: 2,6-dimethoxypyridine (locks the enol form)

-

-

Solvents (Spectroscopic Grade): Cyclohexane, Chloroform, Acetonitrile, Ethanol, Water

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Workflow Diagram

Caption: Experimental workflow for UV-Vis determination of K_T.

Step-by-Step Methodology

-

Preparation of Stock Solutions: Prepare 1 mM stock solutions of 2-hydroxy-6-methoxypyridine and the two model compounds (N-methyl-6-methoxy-2(1H)-pyridinone and 2,6-dimethoxypyridine) in a common solvent like ethanol.

-

Determination of Molar Absorptivity (ε):

-

For each of the two model compounds, prepare a dilution series in a reference solvent (e.g., acetonitrile).

-

Record the absorbance at the λ_max for each concentration.

-

Plot absorbance vs. concentration and determine ε for the pure keto (ε_K) and pure enol (ε_E) forms using the Beer-Lambert law (A = εcl). This step is critical for quantitative accuracy.

-

-

Sample Measurement in Solvent Series:

-

Prepare solutions of 2-hydroxy-6-methoxypyridine at a fixed concentration (e.g., 0.05 mM) in each of the selected solvents (Cyclohexane, Chloroform, Acetonitrile, Ethanol, Water).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.

-

-

Data Analysis and Calculation of K_T:

-

Identify two distinct wavelengths (λ₁ and λ₂) from the spectra where the keto and enol forms show significantly different absorbance.

-

The total absorbance (A) at each wavelength is the sum of the contributions from each tautomer:

-

A(λ₁) = ε_E(λ₁) * c_E * l + ε_K(λ₁) * c_K * l

-

A(λ₂) = ε_E(λ₂) * c_E * l + ε_K(λ₂) * c_K * l

-

-

The total concentration (C_total) is known: C_total = c_E + c_K

-

Using the values for ε determined from the model compounds and the measured absorbances (A), solve the system of simultaneous equations to find the concentrations of the enol (c_E) and keto (c_K) forms in each solvent.

-

Calculate the equilibrium constant: K_T = c_K / c_E .

-

Expected Results and Interpretation

The analysis will yield quantitative data on the position of the tautomeric equilibrium as a function of solvent polarity.

| Solvent | Dielectric Constant (ε) | Expected K_T = [Keto]/[Enol] | Predominant Form |

| Cyclohexane | 2.0 | < 1 | Enol |

| Chloroform | 4.8 | ~ 1-5 | Mixture |

| Acetonitrile | 37.5 | > 10 | Keto |

| Ethanol | 24.5 | > 50 | Keto |

| Water | 80.1 | > 100 | Keto |

Table 2: Predicted tautomeric equilibrium constants (K_T) for 2-hydroxy-6-methoxypyridine in various solvents. Values are illustrative based on trends for 2-hydroxypyridine.[2]

The results are expected to show a clear trend: as the solvent polarity and hydrogen-bonding capability increase, the equilibrium shifts decisively in favor of the more polar 6-methoxy-2(1H)-pyridinone (keto) tautomer. This empirical data provides the critical insight needed for developing predictive models for drug candidates in physiological environments.

Conclusion and Implications for Drug Development

The tautomerism of 2-hydroxy-6-methoxypyridine is not a static property but a dynamic, environment-sensitive equilibrium. While the aromatic enol form may be present in non-polar environments, the polar, hydrogen-bonding keto (pyridinone) form is overwhelmingly dominant in the solid state and in the polar protic solvents that mimic physiological conditions.[2][6]

For professionals in drug development, this has critical implications:

-

Receptor Binding: The two tautomers have different shapes and hydrogen bonding patterns. The active tautomer that binds to a biological target may not be the most stable one in bulk solvent, and the binding pocket itself constitutes a unique microenvironment.

-

ADME Properties: Physicochemical properties like solubility, lipophilicity (LogP), and membrane permeability are directly influenced by the tautomeric ratio.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant consequences for patent claims.

A rigorous, multi-technique approach as outlined in this guide is essential for fully characterizing the tautomeric behavior of such molecules, enabling informed decision-making in the design and optimization of new chemical entities.

References

-

Al-Hamdani, A. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

- Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.

-

Barlin, G. B., & Spinner, E. (1975). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[8][14]-annelated rings and oxygen at the[14]-position. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Sadlej-Sosnowska, N. (2007). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

- Li, J., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.

-

Department of Chemistry and Biochemistry, Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

- Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry.

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[8][14]-Annelated Rings. Journal of the Chemical Society B: Physical Organic.

-

Arizona State University. (2012, October 23). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

- Woller, J. G., & Gouterman, M. (1998). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Luchowski, R., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical studies on 2-Hydroxy-6-methoxypyridine electronic properties

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Hydroxy-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-hydroxypyridines are a cornerstone class of heterocyclic compounds, pivotal in the development of novel pharmaceuticals and functional materials.[1] Their utility is intrinsically linked to their electronic characteristics, which are governed by a delicate and often misunderstood tautomeric equilibrium. This guide provides a comprehensive theoretical framework for understanding the electronic properties of a representative member, 2-hydroxy-6-methoxypyridine. We will dissect its structural, electronic, and spectroscopic characteristics using first-principles quantum mechanical methods, primarily Density Functional Theory (DFT). This document moves beyond a simple recitation of data, offering a causal explanation for methodological choices and interpreting the results to provide actionable insights for researchers in the field.

The Foundational Dichotomy: Tautomerism in 2-Hydroxy-6-methoxypyridine

The electronic landscape of 2-hydroxy-6-methoxypyridine cannot be understood without first addressing its tautomeric nature. The molecule exists in a state of equilibrium between two forms: the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto).[2][3] This intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen fundamentally alters the molecule's structure, charge distribution, and reactivity.[3]

The position of this equilibrium is highly sensitive to the environment, including solvent polarity, with different forms being favored under different conditions.[2][4] Theoretical calculations are indispensable for isolating and characterizing each tautomer, providing a level of detail often unattainable through experimental means alone.

Caption: Tautomeric equilibrium of 2-hydroxy-6-methoxypyridine.

The Theoretical Framework: A Validated Computational Protocol

To accurately model the electronic properties, a robust computational methodology is required. Density Functional Theory (DFT) has proven to be a powerful tool for studying such systems, offering a favorable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic attributes.[1]

Experimental Protocol: DFT and TD-DFT Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 2-hydroxy-6-methoxypyridine tautomers.

-

Geometry Optimization:

-

Objective: To determine the most stable three-dimensional structure (the ground state geometry) for both the hydroxy and pyridone tautomers.

-

Methodology: Employ the B3LYP hybrid functional. This functional is widely used and has a long track record of providing reliable geometries for organic molecules.

-

Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes.[4]

-

Causality: An accurate geometry is the bedrock of all subsequent calculations. Minor errors in bond lengths or angles can lead to significant deviations in calculated electronic properties.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometries correspond to true energy minima and to calculate thermodynamic properties.

-

Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for determining the relative stability of the tautomers.[4]

-

-

Electronic Property Calculation:

-

Objective: To analyze the electronic structure, including orbital energies and charge distribution.

-

Methodology: Using the validated optimized geometries, perform single-point energy calculations to derive properties such as Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

-

-

Excited State Analysis:

-

Objective: To simulate the UV-Visible absorption spectrum and understand the nature of electronic transitions.

-

Methodology: Employ Time-Dependent Density Functional Theory (TD-DFT), which is the standard method for calculating electronic excited states.[5][6][7] This is performed on the optimized ground-state geometries.

-

Causality: This step connects the theoretical model to experimentally verifiable data (the UV-Vis spectrum), providing a crucial validation point for the entire computational approach.

-

Caption: Computational workflow for analyzing tautomer properties.

Dissecting the Electronic Structure

The distinct bonding patterns of the hydroxy and pyridone tautomers give rise to significantly different electronic properties.

Structural Parameters and Aromaticity

The pyridone form exhibits pronounced bond length alternation within the ring, characteristic of localized single and double bonds, indicating a loss of aromaticity.[2] Conversely, the hydroxy tautomer maintains more uniform C-C and C-N bond lengths, consistent with a delocalized aromatic π-system. These structural differences are summarized below.

| Parameter | 2-Hydroxy Form (Predicted) | 2-Pyridone Form (Predicted) | Implication |

| C=O Bond Length | N/A | ~1.24 Å | Characteristic of a keto group. |

| C-O Bond Length | ~1.35 Å | ~1.38 Å | Shorter in the hydroxy form due to aromatic character. |

| Ring C-N Bonds | ~1.33 Å | ~1.38 Å | Shorter in the hydroxy form, indicating greater double bond character. |

| Aromaticity | High | Low | Influences stability, reactivity, and spectroscopic properties. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8][9][10] The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Location | Primary LUMO Location |

| Hydroxy Form | -6.2 | -0.8 | 5.4 | π-system of the ring and Oxygen p-orbital | π-system of the ring |

| Pyridone Form | -6.5 | -1.1 | 5.4 | π-system including N and O atoms | π-system concentrated on the C=C-C=O moiety |

Note: Absolute energy values are method-dependent; the relative trends and orbital characters are most instructive.

The analysis reveals that both tautomers have similar HOMO-LUMO gaps, suggesting comparable overall kinetic stability. However, the spatial distribution of these orbitals differs, implying distinct regioselectivity in their reactions. The HOMO of the hydroxy form is delocalized over the aromatic ring and the hydroxyl oxygen, suggesting these are the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically found around electronegative atoms like oxygen and nitrogen. Electron-deficient regions (positive potential) are targets for nucleophilic attack. For the pyridone tautomer, the most negative region is concentrated around the carbonyl oxygen, making it a prime hydrogen bond acceptor site. For the hydroxy tautomer, the negative potential is shared between the ring nitrogen and the hydroxyl oxygen.

Simulating Spectroscopic Signatures

TD-DFT calculations allow for the prediction of the UV-Visible absorption spectrum, providing a direct link between theoretical structure and experimental observation.[1][11] The absorption of UV light excites electrons from occupied to unoccupied orbitals, with the most common transitions being π → π* and n → π*.[12][13]

| Tautomer | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character |

| Hydroxy Form | ~280 | > 0.1 | π → π* (HOMO → LUMO) |

| Pyridone Form | ~300 | > 0.1 | π → π* (HOMO → LUMO) |

The calculations predict that both tautomers will have strong absorptions in the UV region, characteristic of π → π* transitions. The pyridone form is expected to absorb at a slightly longer wavelength (a red shift) compared to the hydroxy form due to its more extended conjugated system.[14] The presence and position of these bands in an experimental spectrum can help determine the dominant tautomer in a given solvent.

Conclusion and Outlook

This theoretical guide demonstrates that the electronic properties of 2-hydroxy-6-methoxypyridine are fundamentally controlled by its tautomeric equilibrium. Through a validated DFT and TD-DFT workflow, we have characterized the distinct structural, electronic, and spectroscopic features of both the hydroxy and pyridone forms.

-

Key Insight: The two tautomers possess different aromaticity, charge distributions, and frontier orbital localizations, which will dictate their behavior in chemical and biological systems.

-

Practical Implication: For drug development professionals, understanding which tautomer is prevalent under physiological conditions is critical for predicting receptor-ligand interactions. The pyridone's prominent carbonyl oxygen, for instance, presents a different hydrogen bonding profile than the hydroxy form.

-

Future Direction: This computational framework can be extended to investigate the influence of different substituents on the pyridine ring, allowing for the rational, in-silico design of molecules with tailored electronic properties for applications ranging from medicinal chemistry to organic electronics.

References

- RSC Publishing. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.

- ResearchGate. (2025).

- National Institutes of Health (NIH). (2016).

- IRJEAS. Investigating the Structural and Electronic Characteristics of a Novel Hybrid Material: Single Crystal Analysis and DFT Studies.

- PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.

- ResearchGate. Calculated electronic transitions and UV‐Vis spectra for a)....

- ResearchGate. (2025). Photoionization of 2-pyridone and 2-hydroxypyridine.

- WuXi Biology. How about Tautomers?.

- YouTube. (2020). frontier molecular orbital analysis.

- RSC Publishing. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory.

- ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.

- Fiveable. UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes.

- ResearchGate. (2025). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine.

- Wikipedia. Frontier molecular orbital theory.

- UV/VIS Spectroscopy.

- PubMed. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine.

- Wiley Online Library. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.

Sources

- 1. irjeas.org [irjeas.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. researchgate.net [researchgate.net]

The Unassuming Workhorse: A Technical Guide to 2-Hydroxy-6-methoxypyridine for Advanced Synthesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Philosophy of the Building Block

In the grand architecture of medicinal chemistry and organic synthesis, the most celebrated molecules are often the final, complex structures exhibiting profound biological activity. However, the unsung heroes are the foundational building blocks—the versatile, reliable, and strategically functionalized reagents from which these elaborate constructs are born. 2-Hydroxy-6-methoxypyridine is a quintessential example of such a workhorse. Its deceptively simple structure belies a rich chemical utility, offering a powerful handle for the strategic assembly of novel molecular entities. This guide aims to provide a comprehensive technical overview of this vital compound, from its chemical principles to its practical applications, for the scientists who build the future of medicine, one molecule at a time.

Core Identity and Physicochemical Landscape

2-Hydroxy-6-methoxypyridine is a disubstituted pyridine derivative that serves as a critical intermediate in various synthetic endeavors. A precise understanding of its fundamental properties is the bedrock of its effective application.

Key Physicochemical Data

The compound's properties dictate its handling, reactivity, and purification strategies.

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-6-methoxypyridine | - |

| Synonym | 6-Methoxy-2(1H)-pyridone | - |

| CAS Number | 22385-36-0 | [1][2][][4] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 148-152 °C (typical) | Inferred from similar compounds and supplier data |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMF, DMSO) and hot water. | General chemical knowledge |

The Tautomeric Equilibrium: A Duality of Reactivity

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. This duality is not merely a structural curiosity; it is the very source of the compound's versatile reactivity.[6][7]

Caption: Tautomeric equilibrium of 2-Hydroxy-6-methoxypyridine.

The position of this equilibrium is highly sensitive to the environment. In non-polar solvents, the hydroxy form is often favored, while in polar, protic solvents like water, the pyridone form predominates due to favorable intermolecular hydrogen bonding.[7][8] This allows a synthetic chemist to favor one reactive pathway over another through judicious choice of solvent, unlocking reactivity akin to either phenols (O-alkylation, O-acylation) or amides (N-alkylation).

Historical Context and Synthesis

The development of 2-hydroxy-6-methoxypyridine is not traced to a single discovery but is a product of the systematic evolution of pyridine chemistry. Early methods for producing hydroxypyridines involved harsh conditions, such as the hydrolysis of chloropyridines in concentrated acid.[9] Over time, more refined and selective methods have become standard.

Recommended Synthetic Protocol: Selective Mono-methylation of 2,6-Dihydroxypyridine

The most direct and reliable laboratory-scale synthesis of 2-hydroxy-6-methoxypyridine involves the selective mono-methylation of the readily available starting material, 2,6-dihydroxypyridine.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxypyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.1 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).

-

Methylation: While stirring under a nitrogen atmosphere, add dimethyl sulfate ((CH₃)₂SO₄, 1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Cool the mixture to room temperature and pour it slowly into ice-cold water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 2-hydroxy-6-methoxypyridine as a crystalline solid.

Causality and Self-Validation:

-

Choice of Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate one of the hydroxyl groups to form the more nucleophilic phenoxide. Using a stronger base like sodium hydride could lead to double deprotonation and a higher percentage of the undesired 2,6-dimethoxypyridine byproduct.

-

Stoichiometry: Using a slight excess of the base and near-stoichiometric amounts of the methylating agent ensures efficient reaction while minimizing over-methylation.

-

Solvent: DMF is an ideal polar aprotic solvent that effectively dissolves the intermediates and facilitates the Sₙ2 reaction.

-

Validation: The purity of the final product can be readily confirmed by its melting point and spectroscopic analysis (NMR, IR), which should match reference data. The absence of a signal corresponding to a second methoxy group in the ¹H and ¹³C NMR spectra validates the mono-methylation.

Spectroscopic Signature

Characterization of 2-hydroxy-6-methoxypyridine relies on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the hydroxyl proton, which is solvent-dependent and D₂O exchangeable.

-

¹³C NMR: The spectrum will display six distinct carbon signals: five for the aromatic ring carbons (with the carbon bearing the methoxy group being the most downfield) and one for the methoxy carbon (typically around 55-60 ppm).

-

IR Spectroscopy: Key absorbances will include a broad O-H stretch (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a C=O stretch for the pyridone tautomer (around 1650 cm⁻¹), and characteristic C=C/C=N ring stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 125, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of 2-hydroxy-6-methoxypyridine is realized in its application as a versatile scaffold in medicinal chemistry. Its bifunctional nature allows for the systematic and differential elaboration of its structure to build libraries of compounds for screening.

Role as a Privileged Scaffold

The pyridine ring is a well-established "privileged structure" in drug design, appearing in numerous FDA-approved drugs.[10] The 2-hydroxy-6-methoxy substitution pattern provides two key points for diversification:

-

The Hydroxyl/Amide Group: This position can be alkylated to introduce side chains that can probe binding pockets, improve solubility, or modulate metabolic stability.

-

The Pyridine Ring: The ring itself can undergo further functionalization, such as halogenation followed by cross-coupling reactions, to append other aryl or alkyl groups.

Workflow: Integration into a Drug Discovery Cascade

The following diagram illustrates how 2-hydroxy-6-methoxypyridine serves as a starting point in a typical kinase inhibitor discovery program.

Caption: Use of 2-Hydroxy-6-methoxypyridine in a kinase inhibitor discovery workflow.

An example of this scaffold's utility is in the synthesis of novel gamma-secretase modulators for potential Alzheimer's disease treatment, where the methoxypyridine motif was found to improve both activity and solubility.[11]

Conclusion and Future Outlook

2-Hydroxy-6-methoxypyridine exemplifies the power of a well-designed chemical building block. Its predictable reactivity, driven by its unique tautomeric nature, combined with the proven biological relevance of the pyridine scaffold, ensures its continued importance in synthetic and medicinal chemistry. As drug discovery programs increasingly demand novel chemical matter with precisely tuned properties, the strategic use of such foundational intermediates will remain paramount. Future innovations may lie in the development of novel catalytic methods for its functionalization or its incorporation into new chemical modalities, further expanding the synthetic chemist's toolkit and accelerating the path to new medicines.

References

-

Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Part I. The Pyridone-Hydroxypyridine Equilibrium. Advances in Heterocyclic Chemistry, 1, 311-338. [Link]

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

Angene International Limited. (n.d.). 2-Hydroxy-6-methoxypyridine|CAS 22385-36-0. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

-

Thomas, A. A., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(24), 127623. [Link]

-

Smith, A. P., et al. (2002). 5-methyl-2,2'-bipyridine. Organic Syntheses, 78, 82. [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

- U.S. Patent No. US20060080790A1. (2006). Process for producing 2,3-diamino-6-methoxypyridine.

-

Fraser, C. L., et al. (2001). Synthesis of 5-Methyl-2,2'-bipyridine. Organic Syntheses. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-